molecular formula C8H10O4 B12548819 Methyl propyl but-2-ynedioate CAS No. 142270-72-2

Methyl propyl but-2-ynedioate

Cat. No.: B12548819
CAS No.: 142270-72-2
M. Wt: 170.16 g/mol
InChI Key: JMKNKAQHOGMYRG-UHFFFAOYSA-N
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Description

Methyl propyl but-2-ynedioate is an organic compound that belongs to the class of alkynoates It is characterized by the presence of a triple bond between two carbon atoms and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propyl but-2-ynedioate can be synthesized through the esterification of but-2-ynedioic acid with methanol and propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of azeotropic distillation to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Methyl propyl but-2-ynedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: But-2-ynedioic acid derivatives.

    Reduction: Alkenes or alkanes with reduced carbon-carbon bonds.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl propyl but-2-ynedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and other functionalized compounds.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.

    Industry: It is employed in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which methyl propyl but-2-ynedioate exerts its effects involves the interaction of its ester functional groups and triple bond with various molecular targets. The electron-withdrawing nature of the ester groups and the presence of the triple bond make the compound highly reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical transformations, including cycloaddition reactions and nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl acetylenedicarboxylate: Similar in structure but with methyl groups instead of propyl groups.

    Diethyl acetylenedicarboxylate: Contains ethyl groups instead of propyl groups.

    Methyl propiolate: Features a similar triple bond but with a different ester configuration.

Uniqueness

Methyl propyl but-2-ynedioate is unique due to its specific ester configuration, which imparts distinct reactivity and properties compared to its analogs. The presence of both methyl and propyl groups allows for unique interactions and applications in various chemical processes.

Properties

CAS No.

142270-72-2

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

1-O-methyl 4-O-propyl but-2-ynedioate

InChI

InChI=1S/C8H10O4/c1-3-6-12-8(10)5-4-7(9)11-2/h3,6H2,1-2H3

InChI Key

JMKNKAQHOGMYRG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C#CC(=O)OC

Origin of Product

United States

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